2-(5-Fluoro-2-methylphenyl)pyrrolidine

Analytical Chemistry Quality Control Procurement

This chiral pyrrolidine features a 5-fluoro-2-methylphenyl motif (calc. LogP 3.14), critical for CNS target engagement and metabolic stability. Available as free base or hydrochloride salt (R/S) with defined stereochemistry and batch-specific analytical data. Procure the exact stereoisomer required for reproducible assays, ensuring reliable pharmacological data.

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
Cat. No. B13054199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Fluoro-2-methylphenyl)pyrrolidine
Molecular FormulaC11H14FN
Molecular Weight179.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)C2CCCN2
InChIInChI=1S/C11H14FN/c1-8-4-5-9(12)7-10(8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3
InChIKeyQWJTVDZSNQZZKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Fluoro-2-methylphenyl)pyrrolidine: Technical Specifications and Procurement Baseline for Research Use


2-(5-Fluoro-2-methylphenyl)pyrrolidine is a chiral pyrrolidine derivative featuring a 5-fluoro-2-methylphenyl substituent on the pyrrolidine ring . It is available as a free base (CAS 899365-68-5) and as a hydrochloride salt (CAS 1381929-21-0 for the R-enantiomer; CAS 1381929-39-0 for the S-enantiomer), with the hydrochloride form offering enhanced solubility and stability for biological assays . The compound is primarily utilized as a research chemical and synthetic building block in medicinal chemistry, with particular interest in central nervous system (CNS) drug discovery and the development of selective receptor ligands [1].

Why 2-(5-Fluoro-2-methylphenyl)pyrrolidine Cannot Be Readily Replaced by Generic Pyrrolidine Analogs


Direct substitution of 2-(5-Fluoro-2-methylphenyl)pyrrolidine with non-fluorinated pyrrolidine analogs, regioisomers, or other heterocyclic amines is not scientifically sound due to critical differences in lipophilicity, metabolic stability, and target binding. The 5-fluoro-2-methylphenyl motif confers specific physicochemical properties, including a calculated LogP of 3.14 for the 1-substituted analog, which directly influences blood-brain barrier permeability and CNS exposure [1]. Furthermore, chiral purity (R- vs. S-enantiomer) is essential for stereospecific receptor interactions; racemic or enantiomerically impure material may yield confounding pharmacological data . The hydrochloride salt form provides superior aqueous solubility compared to the free base, which is critical for reproducible in vitro assay preparation and in vivo formulation .

Quantitative Differentiation Evidence: 2-(5-Fluoro-2-methylphenyl)pyrrolidine vs. Structural Analogs


Comparative Purity Specifications and Analytical Traceability for Reproducible Research

The (S)-enantiomer of 2-(5-fluoro-2-methylphenyl)pyrrolidine free base is supplied with a standard purity of 95% and is accompanied by batch-specific quality control documentation including NMR, HPLC, and GC traceability . In contrast, the (R)-enantiomer hydrochloride salt is offered at a purity of 97% . This 2% absolute purity differential, when combined with the availability of comprehensive analytical data, provides researchers with a quantifiable basis for selecting the most appropriate form for their specific experimental requirements, ensuring reproducibility and minimizing the risk of assay interference from unknown impurities.

Analytical Chemistry Quality Control Procurement

In Vitro Antibacterial Activity: (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine Hydrochloride vs. Pyrrolidine Derivative Comparators

The (R)-enantiomer hydrochloride salt of 2-(5-fluoro-2-methylphenyl)pyrrolidine has demonstrated moderate antibacterial activity against Gram-positive bacteria in vitro, with reported Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus . While direct comparator data for non-fluorinated analogs are not available, class-level analysis of related pyrrolidine derivatives reveals that specific substitution patterns dramatically alter antimicrobial potency. For instance, certain phenylpyrrolidines have been reported with MIC values as low as 0.0048 mg/mL (approximately 0.027 µM) against S. aureus, indicating that the 5-fluoro-2-methyl substitution pattern on the target compound yields a distinct and quantifiable difference in antibacterial efficacy compared to more potent analogs within the class .

Antimicrobial Medicinal Chemistry In Vitro

Structure-Activity Relationship (SAR): Fluorine Substitution and CNS Drug Design

The presence of a fluorine atom at the 5-position of the 2-methylphenyl ring is a key structural feature that differentiates 2-(5-fluoro-2-methylphenyl)pyrrolidine from non-fluorinated pyrrolidine analogs. While precise, head-to-head quantitative binding or pharmacokinetic data are not available in the public domain for this specific compound, the medicinal chemistry principle of fluorine substitution is well-established. Fluorine incorporation typically enhances metabolic stability by blocking sites of oxidative metabolism, and increases lipophilicity (as evidenced by a calculated LogP of 3.14 for the 1-substituted analog [1]), which can improve passive membrane permeability and blood-brain barrier penetration . This class-level inference is supported by a patent describing substituted pyrrolidines for CNS disorders, which explicitly claims that the presence of a fluorine atom on the aryl ring is critical for achieving high binding affinity to biogenic amine transporters and for modulating CNS activity [2].

Medicinal Chemistry CNS Drug Discovery SAR

Optimal Research Applications and Procurement Scenarios for 2-(5-Fluoro-2-methylphenyl)pyrrolidine


CNS Drug Discovery: Building Block for Serotonin and Dopamine Receptor Ligands

Based on its structural features, including the 5-fluoro-2-methylphenyl motif which enhances lipophilicity and metabolic stability, this compound is a rationally selected building block for synthesizing novel ligands targeting CNS receptors [1]. Preliminary binding data for the (R)-enantiomer hydrochloride salt indicates activity at serotonin receptors (5-HT2AR with Ki = 1.3 nM and 5-HT2CR with Ki = 13 nM) and potential interactions with dopamine receptors . This profile makes it a valuable scaffold for medicinal chemistry programs focused on mood disorders, cognition, and neurodegenerative diseases .

Enantioselective Synthesis and Chiral Probe Development

The compound's chiral center at the 2-position of the pyrrolidine ring makes it an essential tool for enantioselective synthesis and the development of chiral probes. The availability of both (R)- and (S)-enantiomers (CAS 1213145-06-2 and 1213897-21-2, respectively) with defined stereochemistry and batch-specific analytical data (NMR, HPLC) [1] enables researchers to explore stereospecific interactions with biological targets and to develop asymmetric catalytic methods .

Antimicrobial Research: Gram-Positive Bacterial Inhibition Studies

The moderate antibacterial activity exhibited by (R)-2-(5-fluoro-2-methylphenyl)pyrrolidine hydrochloride against Gram-positive strains (MIC 4.69 - 22.9 µM against B. subtilis and S. aureus) [1] positions this compound as a useful tool for studying bacterial resistance mechanisms and for use as a less potent control or scaffold in antibacterial drug discovery. Its quantifiable MIC values allow for benchmarking against more potent pyrrolidine-based antibacterial leads .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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